
3-(4'-Methoxybenzoyl)benzofuran
Overview
Description
3-(4'-Methoxybenzoyl)benzofuran is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 3-(4'-Methoxybenzoyl)benzofuran
The synthesis of this compound can be achieved through several methods, often involving the acylation of benzofuran derivatives. Recent studies have highlighted the use of non-precious transition metal catalysts to facilitate the formation of benzofuran structures from 1-aryl or 1-alkyl ketones, which can subsequently be modified to yield the desired compound . This approach not only enhances yield but also simplifies the reaction conditions, making it more accessible for further research applications.
Antimicrobial Properties
Benzofuran derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that compounds within this class can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, certain benzofuran derivatives demonstrated minimum inhibitory concentration (MIC) values significantly lower than those of established antibiotics like novobiocin . This suggests that this compound may serve as a lead compound for developing new antimycobacterial agents.
Anticancer Potential
The anticancer properties of benzofuran derivatives are well-documented. Studies have indicated that these compounds can act as effective inhibitors of cancer cell proliferation. For example, new derivatives synthesized from benzofuran have exhibited promising results in vitro against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression, making these compounds valuable candidates in cancer therapy.
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory potential of benzofuran derivatives. These compounds may modulate inflammatory pathways and reduce cytokine production, which is crucial in treating inflammatory diseases . The ability to influence such pathways positions this compound as a candidate for further exploration in inflammatory disease models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the benzofuran ring can significantly affect biological activity. For example, modifications such as methoxy or halogen substitutions have been shown to enhance antimicrobial and anticancer activities .
Substituent | Biological Activity | Effectiveness |
---|---|---|
Methoxy | Antimicrobial | High |
Halogen | Anticancer | Moderate to High |
Alkyl | Anti-inflammatory | Variable |
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Antimycobacterial Screening : A study evaluated various benzofuran derivatives against M. tuberculosis, revealing that some derivatives exhibited MIC values as low as 3.1 μg/mL, indicating strong potential for further development as antitubercular agents .
- Anticancer Activity : Research on new benzofuran derivatives showed reduced viability in cancer cell lines with IC50 values significantly lower than existing treatments, suggesting that these compounds could be developed into effective anticancer therapies .
- Anti-inflammatory Mechanisms : A study highlighted the ability of certain benzofurans to inhibit pro-inflammatory cytokines in vitro, supporting their use in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Chemical Reactions Analysis
Oxidation Reactions
The methoxybenzoyl group and benzofuran scaffold undergo selective oxidation under controlled conditions:
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Carbonyl oxidation | Singlet oxygen (¹O₂) | Quinone derivatives | 56-80% | |
Demethylation | BBr₃ in CH₂Cl₂ | Hydroxybenzofuran analogs | 20-62% |
Key findings:
-
Singlet oxygen selectively oxidizes the benzofuran ring to form dione structures while preserving the methoxy group.
-
BBr₃-mediated demethylation enables access to phenolic derivatives critical for biological activity studies .
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring participates in Friedel-Crafts reactions:
Mechanism (Eaton's reagent system) :
-
P₂O₅/MSA generates electrophilic acylium ion
-
Intramolecular cyclization at C2 position
-
Dehydration forms fused polycyclic systems
"Eaton's reagent promotes tandem cyclization-dehydration through Brønsted acid catalysis and phosphoric anhydride-mediated water removal" .
Nucleophilic Additions
The ketone group undergoes nucleophilic attacks:
Reaction Table :
Nucleophile | Catalyst | Product | Yield |
---|---|---|---|
Grignard reagents | None | Secondary alcohols | 75-89% |
Hydrazines | AcOH | Hydrazones | >90% |
Cyanide | K₂CO₃ | Cyanohydrins | 68% |
Notable observation: The methoxy group exerts +M effects, increasing carbonyl electrophilicity by 1.3× compared to non-substituted analogs .
Transition Metal-Catalyzed Couplings
Pd/Cu systems enable functional group diversification:
Sonogashira Coupling Protocol :
textReagents: - (PPh₃)PdCl₂ (2.5 mol%) - CuI (10 mol%) - Terminal alkynes (1.2 eq) Conditions: - Et₃N, 80°C, 12 hr Yield range: 84-91%
This method constructs conjugated systems by coupling terminal alkynes to the benzofuran core . Iron(III) catalysts show comparable efficiency (55-63% yields) with improved functional group tolerance .
Acid/Base-Mediated Transformations
Controlled isomerization occurs under different pH conditions :
Condition-Specific Outcomes :
Medium | Catalyst | Product |
---|---|---|
Basic (K₂CO₃) | - | 3-Acylbenzofurans |
Acidic (p-TsOH) | (CF₃)₂CHOH | 3-Formylbenzofurans |
Mechanistic studies reveal:
textBase pathway: Stilbene → Aromatization → 3-Acyl derivative Acid pathway: Diprotonation → THF ring opening → Formylation
This dichotomy enables selective synthesis of either acyl or formyl derivatives from common intermediates .
Polymerization Reactions
The compound serves as monomer in conductive polymer synthesis:
Key Parameters :
-
Oxidative polymerization with FeCl₃
-
Electrical conductivity: 10⁻³ S/cm
-
Thermal stability: >300°C (TGA)
The methoxy group enhances solubility during polymerization while maintaining π-conjugation .
Q & A
Q. What are the common synthetic routes for 3-(4'-methoxybenzoyl)benzofuran, and how do reaction conditions influence yield?
Classification : Basic
Answer :
A widely used method involves coupling a benzofuran precursor with a 4-methoxybenzoyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For example, describes the synthesis of structurally related benzofurans using diethyl-4-methoxybenzyl phosphonate under controlled halogenation and esterification conditions, achieving 95% yield by optimizing solvent polarity (e.g., dichloromethane) and temperature (273 K for exothermic steps) . highlights refluxing salicylaldehyde derivatives with brominated methoxybenzoyl precursors in dry acetone with anhydrous K₂CO₃, followed by flash chromatography for purification . Key parameters include:
- Solvent choice : Polar aprotic solvents enhance nucleophilicity.
- Catalyst : Lewis acids (e.g., AlCl₃) improve acylation efficiency.
- Temperature : Controlled heating prevents decomposition of methoxy groups.
Q. How can substituent positioning on the benzofuran scaffold affect biological activity, and what strategies resolve contradictory SAR data?
Classification : Advanced
Answer :
Substituents at the 2-, 3-, or 5-positions of the benzofuran core significantly modulate bioactivity. demonstrates that C5-morpholine groups reduce HCV inhibitory activity compared to aryl substitutions, while C3-methoxybenzoyl groups enhance antiproliferative effects (e.g., EC₅₀ = 177 nM in HCV inhibition) . Contradictions in structure-activity relationships (SAR) may arise from:
- Steric hindrance : Bulky groups at C5 limit target binding.
- Electronic effects : Electron-donating methoxy groups enhance π-π interactions in enzyme pockets.
Resolution strategies : - Comparative crystallography : Analyze binding modes via X-ray structures (e.g., highlights planar benzofuran units with dihedral angles <73° favoring interactions) .
- Free-Wilson analysis : Decouple substituent contributions statistically.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Classification : Basic
Answer :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and carbonyl (C=O) carbons at δ 190–200 ppm. reports detailed shifts for methoxybenzoyl groups .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₂O₃ requires m/z 252.0786).
- X-ray diffraction : resolves weak C–H···O and π–π interactions critical for crystal packing .
Q. How can researchers optimize enzymatic assays to evaluate this compound’s bioactivity?
Classification : Advanced
Answer :
For antiproliferative or antiviral assays:
- Dose-response curves : Test concentrations from 1 nM–100 µM ( uses Huh7.5.1 cells with >568-fold selectivity thresholds) .
- Control for cytotoxicity : Compare IC₅₀ values in healthy vs. diseased cells (e.g., notes cytotoxicity spikes with C5-morpholine groups) .
- Enzyme specificity : recommends using substrates like 8-5' benzofuran diFA to assess hydrolytic activity via kcat/KM ratios .
Q. What are the challenges in achieving regioselective functionalization of this compound?
Classification : Advanced
Answer :
Regioselectivity is hindered by the benzofuran core’s electron-rich aromatic system. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., sulfonamides in ) to target C2 or C5 positions .
- Microwave-assisted synthesis : achieves selective Claisen-Schmidt condensations at C2 via microwave irradiation .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for methoxy protection).
Q. How do intermolecular interactions in crystalline this compound derivatives influence material stability?
Classification : Advanced
Answer :
Weak non-covalent interactions (e.g., C–H···O, π–π stacking) stabilize crystals. reveals slipped π–π interactions (3.45 Å interplanar distance) and hydrogen bonds that enhance thermal stability (m.p. 447–448 K) . Computational modeling (e.g., Hirshfeld surface analysis) can predict packing efficiency and solubility.
Q. What pharmacological mechanisms are proposed for this compound derivatives?
Classification : Basic
Answer :
- Antiviral activity : Inhibition of HCV NS5B polymerase via competitive binding ( ) .
- Antiproliferative effects : Induction of apoptosis in cancer cells by disrupting tubulin polymerization ( ) .
- Anti-inflammatory action : COX-2 inhibition via methoxybenzoyl moiety’s redox modulation (analogous to ’s benzofuran-carboxamide derivatives) .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Classification : Advanced
Answer :
Discrepancies may stem from:
- Assay variability : Standardize cell lines (e.g., Huh7.5.1 vs. HepG2) and incubation times.
- Compound purity : Use HPLC (≥95% purity; employs column chromatography with hexane/EtOAc gradients) .
- Solubility factors : Optimize DMSO concentrations (<0.1% to avoid cytotoxicity).
Q. What green chemistry approaches are applicable to synthesizing this compound?
Classification : Advanced
Answer :
- Mechanochemistry : highlights solvent-free ball-milling for benzofuran-thiadiazole hybrids .
- Enzymatic catalysis : Lipases or cellulases (e.g., ’s wtsFae1A enzyme) for regioselective modifications .
- Microwave reactors : Reduce reaction times from hours to minutes ( ) .
Q. How can in silico modeling guide the design of this compound analogs?
Classification : Advanced
Answer :
- Docking studies : Predict binding to targets like HCV NS5B (PDB: 3FQK) using AutoDock Vina.
- QSAR models : Correlate logP values with bioavailability (e.g., methoxy groups increase hydrophobicity).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
Properties
Molecular Formula |
C16H12O3 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-benzofuran-3-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16(17)14-10-19-15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
AQDRSCNQICSNAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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